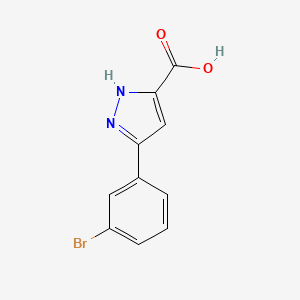

5-(3-溴苯基)-1H-吡唑-3-羧酸

描述

The compound "5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

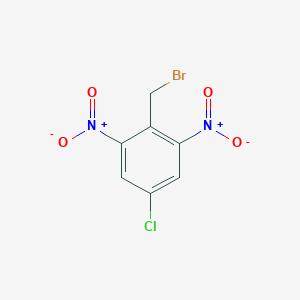

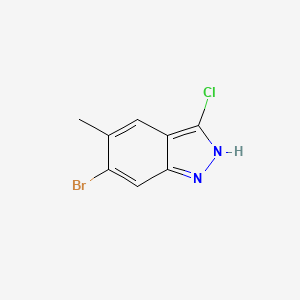

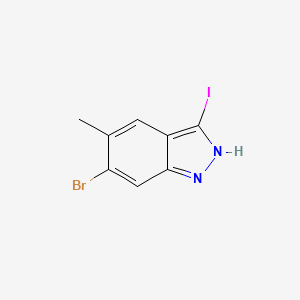

The synthesis of pyrazole derivatives can be achieved through various routes. A novel synthesis method for related pyrazole compounds involves the preparation of pyrazole bromide from potassium tricyanomethanide, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole, which allows for a versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Another synthesis route for a chlorinated pyrazole derivative involves multiple steps starting from 2,3-dichloropyridine, leading to the final product with an overall yield of 41.3% .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic and computational methods. For instance, the molecular structure, vibrational frequencies, and corresponding assignments of a related compound were investigated using Gaussian09 software, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Single-crystal X-ray diffraction is also used to determine the structure of pyrazole derivatives, providing insights into the crystal packing and molecular conformation .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, and different products were formed depending on the reaction conditions . These reactions are important for modifying the structure of pyrazole compounds to achieve desired properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized by spectroscopic methods and theoretical calculations. The FT-IR and NMR spectra provide information on the functional groups and molecular structure . The nonlinear optical properties of pyrazole derivatives are of particular interest, with studies showing that certain pyrazole compounds exhibit significant nonlinearities, making them potential candidates for optical limiting applications . The electronic properties, such as HOMO and LUMO energies, can be determined by time-dependent density functional theory (TDDFT) calculations, which indicate charge transfer within the molecule .

科学研究应用

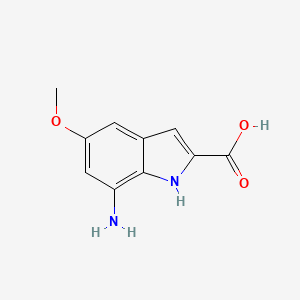

抗癌活性

5-(3-溴苯基)-1H-吡唑-3-羧酸: 已被用于合成具有潜在抗癌活性的新类似物。 这些化合物已针对多种癌细胞系进行了测试,显示出显着的活性 . 例如,某些类似物对中枢神经系统癌症细胞系表现出显着的抗癌活性,其中一种化合物对 SNB-75 细胞系的生长抑制率为 41.25% .

分子对接研究

该化合物已成为分子对接研究的主题,以了解其与癌症相关靶标的相互作用。 这些研究有助于预测合成类似物的结合亲和力和作用方式,这对于药物设计和开发至关重要 .

ADME 和毒性预测

体外 ADME(吸收、分布、代谢和排泄)特征和毒性预测对于评估新化合物的药物特性至关重要5-(3-溴苯基)-1H-吡唑-3-羧酸衍生物已针对这些特性进行了评估,为其作为治疗剂的潜力提供了见解 .

酞菁的合成

该化合物用于合成和表征单异构体酞菁。 这些大环化合物在染料敏化太阳能电池、光动力疗法以及作为各种化学反应中的催化剂方面有应用 .

酞菁-富勒烯二元体

该化合物还在创建酞菁-富勒烯二元体中发挥作用。 这些二元体因其电子特性而受到研究,并且是用于有机光伏器件的潜在候选者 .

属性

IUPAC Name |

3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLGITCDNHDLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647050 | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1135821-47-4 | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)

![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)

![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)

![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)